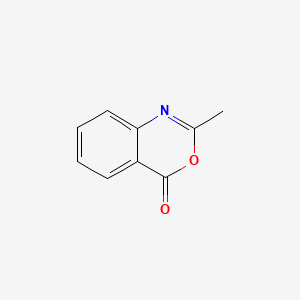

2-Methyl-4H-3,1-benzoxazin-4-one

Description

Significance of Benzoxazinone (B8607429) Scaffold in Medicinal Chemistry and Organic Synthesis

The benzoxazinone framework is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.govbenthamscience.com This versatility has led to the discovery of a wide range of benzoxazinone derivatives with diverse pharmacological properties, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic activities. nih.govmdpi.comnih.gov The core structure of benzoxazinones contains two reactive sites, making them amenable to chemical modifications for the synthesis of new therapeutic agents. mdpi.comnih.gov

In organic synthesis, benzoxazinones are valuable building blocks for the creation of more complex molecules. nih.gov They serve as precursors for the synthesis of other important heterocyclic compounds like quinazolinones, 4-hydroxy-quinolinones, and various amides. nih.govresearchgate.net The reactivity of the benzoxazinone ring allows for various chemical transformations, making it a versatile tool for synthetic chemists. researchgate.netrsc.orgraco.cat

Historical Context of 2-Methyl-4H-3,1-benzoxazin-4-one Research

The synthesis of this compound and its derivatives has been a topic of interest for many years. Early methods often involved the reaction of anthranilic acid with acetic anhydride (B1165640) or acetyl chloride. researchgate.netuomosul.edu.iqnih.gov Over time, more advanced and efficient synthetic routes have been developed, including methods utilizing microwave irradiation and various catalytic systems to improve yields and reaction conditions. researchgate.netnih.gov Research has also focused on the reactivity of this compound, exploring its reactions with various nucleophiles to generate a library of new compounds with potential applications. researchgate.netrsc.orgraco.cat

Overview of Research Trajectories for this compound

Current research on this compound and its derivatives is following several key trajectories. A significant area of focus is the continued exploration of its biological activities. Scientists are actively designing and synthesizing novel benzoxazinone derivatives and evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govmongoliajol.info Another important research direction involves the development of more efficient and environmentally friendly synthetic methods. organic-chemistry.org This includes the use of green chemistry principles and novel catalysts to produce these compounds. researchgate.net Furthermore, the application of this compound as a versatile intermediate in the synthesis of other complex heterocyclic systems remains an active area of investigation. researchgate.netresearchgate.net For instance, it is a key starting material for producing quinazolinone derivatives, which also exhibit a broad range of biological activities. researchgate.neteg.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 525-76-8 chemicalbook.com |

| Molecular Formula | C₉H₇NO₂ chemicalbook.com |

| Molecular Weight | 161.16 g/mol chemicalbook.com |

| Melting Point | 79-82 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 144-145 °C at 12 Torr echemi.com |

| Appearance | White crystals nih.gov |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of anthranilic acid with an excess of acetic anhydride. researchgate.netchemicalbook.com The mixture is typically refluxed, and after removal of the excess solvent, the product can be extracted and purified. chemicalbook.com

A general reaction scheme is as follows:

Anthranilic acid + Acetic anhydride → this compound + Acetic acid

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSKECCMQRJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049313 | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-76-8 | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanthranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 525-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 525-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETANTHRANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y938TMX1D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 4h 3,1 Benzoxazin 4 One

Conventional Synthesis Routes

Thermal Cyclization of Anthranilic Acid with Acetic Anhydride (B1165640)

A widely employed and straightforward method for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one is the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.netuomosul.edu.iq This reaction involves heating anthranilic acid with an excess of acetic anhydride. The process typically involves refluxing the mixture, leading to the formation of the benzoxazinone (B8607429) ring. uomosul.edu.iqchemicalbook.com

The reaction proceeds through the initial acetylation of the amino group of anthranilic acid to form N-acetylanthranilic acid. Subsequent intramolecular cyclization, driven by the removal of a water molecule by acetic anhydride, yields the final product. chemicalforums.comudel.edu The excess acetic anhydride not only acts as a reagent but also as a solvent and a dehydrating agent. chemicalbook.comnoaa.gov

Different reaction conditions have been reported, with variations in temperature and reaction time influencing the yield. For instance, refluxing at 130°C for 3 hours has been shown to afford the product in nearly quantitative yield, initially as an oily substance. chemicalbook.com Another protocol involves refluxing at a lower temperature range of 35-40°C for 50-55 minutes, followed by removal of excess solvent and extraction with petroleum ether to obtain the crystalline product with a yield of 79%. chemicalbook.com A study also reported achieving a 95% yield by heating at 85°C in ethanol (B145695) for 6 hours. researchgate.net

Table 1: Reaction Conditions and Yields for Thermal Cyclization

| Reactants | Conditions | Yield (%) | Reference |

| Anthranilic acid, Acetic anhydride | Reflux at 130°C, 3 hours | 100 (oily) | chemicalbook.com |

| Anthranilic acid, Acetic anhydride | Reflux at 35-40°C, 50-55 min | 79 | chemicalbook.com |

| Anthranilic acid, Acetic anhydride | 85°C in ethanol, 6 hours | 95 | researchgate.net |

Cyclodehydration of N-Acylanthranilic Acids using Acetic Anhydride

An alternative and closely related method is the cyclodehydration of pre-formed N-acylanthranilic acids, such as N-acetylanthranilic acid, using acetic anhydride. uomosul.edu.iqnih.gov This approach isolates the intermediate of the previous method and then subjects it to cyclization. Refluxing N-acylanthranilic acids with acetic anhydride effectively removes a molecule of water to form the benzoxazinone ring. uomosul.edu.iq This method is versatile and can be used to synthesize various 2-substituted benzoxazinones. uomosul.edu.iq The exposure of this compound to air can lead to the formation of N-acetylanthranilic acid, highlighting the reversible nature of the cyclization under certain conditions. tandfonline.com

Reaction of Anthranilic Acid with Acid Chlorides

The reaction of anthranilic acid with acid chlorides, such as acetyl chloride, provides another route to this compound. uomosul.edu.iq This reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride gas formed during the reaction. nih.govrsc.orgmdpi.com The mechanism involves the acylation of the amino group of anthranilic acid by the acid chloride to form an N-acylanthranilic acid intermediate. nih.gov Subsequent intramolecular cyclization, often facilitated by a cyclizing agent or heating, yields the benzoxazinone. nih.govmdpi.com It has been noted that using two equivalents of the acid chloride can lead to the formation of a mixed anhydride, which then cyclizes to the benzoxazinone. uomosul.edu.iqrsc.org

Treatment of Methyl N-Aroylanthranilates or Methyl 2-Ureidobenzoates with Concentrated Sulfuric Acid

A less common but effective method involves the treatment of methyl N-aroylanthranilates or methyl 2-ureidobenzoates with concentrated sulfuric acid. organic-chemistry.org The strong dehydrating and catalytic properties of sulfuric acid promote the intramolecular cyclization to form the benzoxazinone ring. This method highlights the versatility of starting materials that can be employed for the synthesis of this heterocyclic system.

Rearrangement of o-Nitrophenylacetic Acid in Boiling Acetic Anhydride

An interesting and mechanistically distinct route to this compound is the rearrangement of o-nitrophenylacetic acid when boiled in acetic anhydride. acs.orgacs.org This reaction involves a remarkable transformation where an oxygen atom is transferred from the nitro group to the adjacent methylene (B1212753) carbon. acs.org The reaction is believed to proceed through cyclic intermediates. acs.org The product, initially termed "acetylanthranil," is formed with the empirical formula C9H7O2N and readily hydrolyzes to N-acetylanthranilic acid. acs.org It is important to note that the isomeric p-nitrophenylacetic acid does not undergo this rearrangement under the same conditions. acs.orgdrugbank.com

Condensation of o-Azidobenzoic Acid with Aldehydes

The condensation of o-azidobenzoic acid with aldehydes can also be utilized for the synthesis of benzoxazinone derivatives. organic-chemistry.org While this method is more general for 2-substituted benzoxazinones, the use of acetaldehyde (B116499) would theoretically lead to the formation of this compound. This reaction proceeds via a palladium-catalyzed carbonylation of 1-azido-2-iodobenzenes in the presence of amines to yield 2-aminobenzoxazinone derivatives, suggesting a related pathway could be adapted for 2-alkyl derivatives. organic-chemistry.org

Photoisomerization of 2-Arylisatogen

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones through the photoisomerization of 2-arylisatogens represents a notable photochemical approach. This reaction involves the rearrangement of the isatogen (B1215777) skeleton upon exposure to light, leading to the formation of the benzoxazinone ring system. While the photoisomerization of 2-phenylisatogen (B154749) to 2-phenyl-4H-3,1-benzoxazin-4-one has been documented, the specifics of the reaction conditions, such as the wavelength of light, solvent, and reaction time, are crucial for successful transformation and optimal yields. This method underscores the potential of photochemical reactions in heterocyclic synthesis, offering a unique pathway that diverges from traditional thermal methods.

Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, solvent-free conditions, and environmentally benign catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of this compound and its derivatives has been successfully achieved using this technology.

One prominent method involves the reaction of anthranilic acids with orthoesters under microwave irradiation. For instance, the reaction of anthranilic acid with triethyl orthoacetate under microwave conditions provides a direct route to this compound. This method has been explored for a range of substituted anthranilic acids and orthoesters, demonstrating its versatility. In some cases, the reaction can lead to the formation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] researchgate.netbeilstein-journals.orgoxazin-4-ones, particularly when the final elimination step is challenging.

Another microwave-assisted approach involves the cyclodehydration of 2-acylaminobenzoic acids in the presence of acetic anhydride. This method has been shown to be rapid and efficient for the synthesis of various 2-substituted 4H-3,1-benzoxazin-4-ones.

Interactive Table: Microwave-Assisted Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) |

| Anthranilic Acid | Triethyl orthoacetate | This compound | Microwave | Variable |

| 2-Acylaminobenzoic Acid | Acetic Anhydride | This compound | Microwave, Solvent-free | High |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis of this compound has been achieved, often in conjunction with microwave irradiation, to provide a cleaner and more efficient process.

A notable example is the microwave-assisted reaction of 2-acylaminobenzoic acids with acetic anhydride under solvent-free conditions. This method not only reduces waste but also significantly shortens reaction times. The use of a recyclable and eco-friendly catalyst in the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazine-4-ones from N-acyl anthranilic acid derivatives further enhances the green credentials of this approach.

Interactive Table: Solvent-Free Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) |

| 2-Acylaminobenzoic Acid | Acetic Anhydride | Microwave, Solvent-free | This compound | High |

| N-Acyl anthranilic acid | - | Recyclable eco-friendly catalyst, Solvent-free | 2-Aryl-4H-3,1-benzoxazin-4-one | Good to Excellent |

Deep Eutectic Solvents (DES) as Catalytic Media

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to traditional organic solvents. chemicalbook.com They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor. chemicalbook.com While the direct synthesis of this compound using DES as the primary solvent and catalyst has not been extensively reported, the application of DES in the synthesis of related heterocyclic structures highlights their potential.

For instance, the synthesis of 2H-benzo[b] researchgate.netarkat-usa.orgoxazin-3(4H)-one derivatives, which are structural isomers of the target compound, has been efficiently carried out in a choline (B1196258) chloride-based DES. rsc.org This reaction proceeds at room temperature without the need for an additional catalyst. rsc.org Furthermore, the use of a choline chloride-based deep eutectic solvent as a catalyst has been demonstrated in the mechanochemical synthesis of N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, a derivative of a compound class often synthesized from this compound. researchgate.net These examples suggest that DES could serve as effective and environmentally friendly media for the synthesis of this compound.

Mechanochemical Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding), offers a solvent-free and energy-efficient synthetic route. The synthesis of substituted 4H-3,1-benzoxazin-4-ones has been successfully achieved using solvent-assisted grinding.

This method typically involves the cyclodehydration of N-substituted anthranilic acid derivatives in the presence of a suitable reagent and a catalytic amount of a phosphine. The reaction proceeds rapidly at room temperature, often within minutes, and provides good to excellent yields of the desired products. The use of grinding significantly accelerates the reaction rate compared to conventional stirring.

Ultrasonication under Catalyst-Free Conditions

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields through the phenomenon of acoustic cavitation. semanticscholar.org While a direct catalyst-free synthesis of this compound under ultrasonication is not prominently documented, the application of this technique in the synthesis of related benzoxazinone derivatives is noteworthy.

For example, a one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride under ultrasound conditions has been developed to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. Although this method yields a dihydro derivative, it demonstrates the feasibility of using ultrasound to promote the formation of the benzoxazinone core without the need for a catalyst. The inherent advantages of ultrasonication, such as operational simplicity and milder reaction conditions, make it an attractive green alternative for the synthesis of heterocyclic compounds. semanticscholar.org

Catalytic Synthesis Innovations

Modern synthetic chemistry has introduced several catalytic methods to improve the efficiency, selectivity, and environmental footprint of producing this compound and its derivatives.

CuCl-Catalyzed Decarboxylative Coupling

An efficient, one-pot synthesis for 2-substituted-4H-benzo[d] nih.govacs.orgoxazin-4-ones has been developed utilizing a copper(I) chloride (CuCl)-catalyzed decarboxylative coupling. nih.gov This method involves the reaction of readily available anthranilic acids with α-keto acids. nih.gov The reaction proceeds under mild conditions through an amidation process, demonstrating good functional group tolerance and affording the desired products in yields of up to 87%. nih.gov The presence of electron-withdrawing groups, such as a nitro group (-NO2) on the anthranilic acid, can lead to lower yields. nih.gov Control experiments have confirmed that the formation of an amide from the anthranilic acid is a critical step in this transformation. nih.gov

Another copper-catalyzed approach involves a tandem intramolecular C-N bond formation and rearrangement sequence. organic-chemistry.org Optimization studies for this type of reaction have identified copper(I) iodide (CuI) as a highly effective catalyst, with potassium phosphate (B84403) (K3PO4) as the base, achieving high yields in anhydrous toluene (B28343) at 120°C under a nitrogen atmosphere. organic-chemistry.org This strategy provides a valuable pathway for constructing the N-heterocyclic core of benzoxazinones. organic-chemistry.org

Table 1: CuCl-Catalyzed Decarboxylative Coupling Findings

| Reactants | Catalyst | Key Features | Max. Yield |

|---|---|---|---|

| Anthranilic Acids & α-Keto Acids | CuCl | One-pot, mild conditions, decarboxylative coupling | 87% nih.gov |

Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides

A significant advancement in the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is a highly efficient and green palladium-catalyzed cyclocarbonylation. acs.org This method couples 2-iodoanilines with acyl chlorides under a carbon monoxide atmosphere (20 bar) at 100 °C. acs.org A key innovation in this process is the use of a heterogeneous catalyst, specifically a 2-aminoethylamino-modified MCM-41-anchored palladium acetate (B1210297) complex, which allows for easy recovery and recycling for at least eight cycles without a significant loss of catalytic efficiency. acs.org The reaction is performed in 2-methyltetrahydrofuran, a biomass-derived solvent, avoiding the use of more toxic solvents like dimethylformamide. acs.org This methodology provides good to excellent yields and prevents palladium contamination in the final product. acs.org A related heterogeneous palladium-catalyzed process has been developed for the carbonylative annulation of 2-iodoanilines with acid anhydrides, which also demonstrates high efficiency and reusability. researchgate.net

Table 2: Research Highlights of Palladium-Catalyzed Cyclocarbonylation

| Substrates | Catalyst System | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| 2-Iodoanilines & Acyl Chlorides | 2N-MCM-41-Pd(OAc)2 | 2-Methyltetrahydrofuran | 100 °C, 20 bar CO | High yields, catalyst recyclable 8+ times acs.org |

Intramolecular C-H Activation Strategies

Intramolecular C-H activation has emerged as a powerful tool for synthesizing related benzoxazinone structures. One strategy employs a palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids. nih.gov Using silver(I) oxide (Ag2O) as an oxidant, this method allows for the controlled formation of 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov A transition-metal-free alternative involves using N-iodosuccinimide to mediate the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, leading to the same dihydro-benzoxazinone products via an oxidative C-O bond formation. nih.gov

Furthermore, a novel Cp*Co(III)-catalyzed C–H activation and [3 + 3] annulation reaction between sulfoxonium ylides and dioxazolones has been developed for the direct synthesis of benzoxazinones. researchgate.net This base-free reaction tolerates a variety of functional groups and provides the target compounds in a single step with moderate yields. researchgate.net

Deep Eutectic Solvents as Catalysts

Deep eutectic solvents (DESs) are gaining attention as green and effective catalysts and solvents in organic synthesis. rsc.org In the context of related heterocyclic synthesis, a choline chloride-thiourea based DES, with sulfuric acid, has been used as an efficient, eco-friendly, and recyclable catalyst for the synthesis of 2-methyl-quinazoline-4(3H)-one derivatives under microwave irradiation and solvent-free conditions. researchgate.net This reaction can proceed from anthranilic acid, acetic anhydride, and various amines. researchgate.net Notably, the synthesis of some quinazolinone derivatives begins with this compound, which is itself typically prepared via the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.net This highlights the role of DESs in the synthesis of scaffolds structurally related to or derived from benzoxazinones. researchgate.net

Novel Synthetic Pathways

Beyond catalytic innovations, new reagents and methodologies have been explored to create more direct and efficient routes to the this compound core.

Synthesis utilizing Cyanuric Chloride as a Cyclization Agent

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has been established as an effective cyclization agent for producing 2-substituted 4H-3,1-benzoxazin-4-ones. nih.govnih.govmdpi.com One highly effective one-pot method uses the iminium cation formed from a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) as the cyclizing agent. nih.govresearchgate.net This reaction proceeds at room temperature through a cyclodehydration mechanism, offering high yields, mild conditions, and a simplified workup compared to previous methods. nih.govresearchgate.net

An alternative, multi-step approach involves first reacting an acyl chloride derivative with anthranilic acid to form an N-acylanthranilic acid intermediate. nih.govmdpi.commdpi.com This intermediate is then cyclized using cyanuric chloride in the presence of a base like triethylamine to yield the final benzoxazinone product. nih.govmdpi.com For example, 2-phenyl-4H-3,1-benzoxazin-4-one was synthesized by first preparing N-benzoylanthranilic acid from anthranilic acid and benzoyl chloride, followed by refluxing with cyanuric chloride and triethylamine. mdpi.com This method is versatile and applicable to the synthesis of various 2-substituted benzoxazinone derivatives. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-substituted-4H-benzo[d] nih.govacs.orgoxazin-4-one |

| Anthranilic acid |

| Copper(I) chloride (CuCl) |

| Copper(I) iodide (CuI) |

| Potassium phosphate (K3PO4) |

| Toluene |

| Palladium |

| 2-Iodoaniline |

| Acyl chloride |

| Carbon monoxide |

| 2-Methyltetrahydrofuran |

| Dimethylformamide (DMF) |

| N,N-diisopropylethylamine |

| Acid anhydride |

| N-alkyl-N-arylanthranilic acid |

| Silver(I) oxide (Ag2O) |

| 1,2-dihydro-(4H)-3,1-benzoxazin-4-one |

| N-iodosuccinimide |

| Sulfoxonium ylide |

| Dioxazolone |

| Deep Eutectic Solvent (DES) |

| Choline chloride |

| Thiourea |

| Sulfuric acid |

| 2-methyl-quinazoline-4(3H)-one |

| Acetic anhydride |

| Cyanuric chloride |

| Triethylamine |

| N-benzoylanthranilic acid |

| Benzoyl chloride |

| 2-phenyl-4H-3,1-benzoxazin-4-one |

| N-phthaloylglycine |

Reactions of Aryl-substituted Anthranilic Acids with Orthoesters

A one-pot synthesis provides an efficient route to 2-substituted-4H-3,1-benzoxazin-4-ones from the condensation of anthranilic acid and orthoesters. This reaction can be performed under both conventional heating and microwave irradiation.

One studied method involves the reaction of various aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. The outcome of this reaction is sensitive to the electronic properties of the substituents on the anthranilic acid ring. Aromatic rings with electron-donating groups (such as -OCH3 or -CH3) tend to favor the formation of the desired 2-alkyl or 2-aryl-4H-benzo[d] researchgate.netnsc.ruoxazin-4-ones. Conversely, when the aromatic ring contains electron-withdrawing groups (like -NO2 or -Cl), the reaction has a tendency to halt at an intermediate stage, yielding the (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] researchgate.netnsc.ruoxazin-4-one product.

Research indicates that reaction time also plays a critical role. For instance, the reaction of anthranilic acid with triethyl orthobenzoate under thermal conditions for 48 hours yielded the target 4H-benzoxazin-4-one, whereas shortening the reaction time to 24 hours resulted in the dihydro intermediate. nih.gov

Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Orthoesters

Double 1,3-Dipolar Cycloaddition Reactions (Click Chemistry) for Derivatives

The functionalization of the benzoxazinone core to create diverse derivatives can be achieved through advanced chemical strategies such as 1,3-dipolar cycloadditions, a cornerstone of "click chemistry." A notable example is the synthesis of novel isoxazolinyl-1,2,3-triazolyl- researchgate.netiosrjournals.org-benzoxazin-3-one derivatives via a double 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net

This synthetic approach involves a two-step process: nih.govresearchgate.net

First Cycloaddition (Triazole Formation): A researchgate.netiosrjournals.org-benzoxazin-3-one scaffold containing a propargyl group (a dipolarophile) undergoes a 1,3-dipolar cycloaddition with an azide (B81097), such as allylic azide (a 1,3-dipole). nih.gov This reaction, typically catalyzed by a copper(I) source like CuSO4·5H2O and a reducing agent like sodium ascorbate, selectively yields a 1,2,3-triazole ring linked to the benzoxazinone core. nih.govresearchgate.net

Second Cycloaddition (Isoxazoline Formation): The product from the first step, which now contains an allylic group from the initial azide, is subjected to a second cycloaddition. nih.govresearchgate.net The allylic part reacts with a nitrile oxide (generated in situ from an oxime) to form an isoxazoline (B3343090) ring. nih.govresearchgate.netdntb.gov.ua

This sequential, one-pot approach efficiently combines three distinct heterocyclic components—the researchgate.netiosrjournals.org-benzoxazin-3-one, the 1,2,3-triazole, and the isoxazoline—into a single, complex molecular architecture. nih.govresearchgate.netdntb.gov.ua The term "double" refers to the two sequential cycloaddition reactions performed to build the final molecule. nsc.runih.govresearchgate.net This methodology highlights the modular and efficient nature of click chemistry for generating novel polyheterocyclic systems derived from benzoxazinones. iosrjournals.orgnih.govresearchgate.net

Reaction Optimization Studies

The efficiency of synthesizing this compound and its derivatives is highly dependent on reaction parameters. Optimization studies focus on variables such as solvent, temperature, and catalysts to maximize yields and minimize reaction times.

Solvent Choice and Reaction Temperature Variability

The choice of solvent and the reaction temperature are critical factors that can significantly influence the outcome of the synthesis.

One of the primary methods for synthesizing the parent compound, this compound, involves the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.net Studies have shown this can be effectively achieved in ethanol with conventional reflux at 85°C for 6 hours, yielding the product in 95% yield. researchgate.net Another variation uses a lower reflux temperature of 35-40°C for 50-55 minutes. chemicalbook.com

In the synthesis of derivatives using orthoesters, ethanol is a commonly used solvent. nih.gov The reaction temperature can determine the final product; for example, prolonged heating at 100°C is often required to ensure the final elimination step to form the aromatic benzoxazinone rather than its dihydro analog. nih.gov

For other derivatization reactions, such as those employing sonochemistry, studies have revealed that lower yields (45–65%) are obtained when solvents are used compared to thermal, solvent-free conditions. nih.gov

Table 2: Effect of Temperature and Solvent on Benzoxazinone Synthesis

Catalyst Screening and Loading Optimization

The selection of an appropriate catalyst is pivotal for the synthesis of this compound and its derivatives. A range of catalysts have been screened to improve reaction efficiency, yield, and conditions.

For the reaction of anthranilic acids with orthoesters, a simple acid catalyst like acetic acid is effective. nih.gov In the pursuit of greener chemistry, choline chloride-based deep eutectic solvents have been employed as biodegradable and non-toxic catalysts, particularly for the synthesis of quinazolinones from the benzoxazinone precursor. researchgate.net

Other catalytic systems for preparing the benzoxazinone ring include:

Cyanuric chloride: Used as an efficient cyclization agent to convert N-acyl anthranilic acid intermediates into the final benzoxazinone product. mdpi.com The reaction is typically performed in a solvent like chloroform (B151607) in the presence of a base such as triethylamine. mdpi.com

Iodine (I₂): A transition-metal-free oxidative cascade using iodine as a catalyst has been developed to access 2-arylbenzoxazin-4-ones from anthranilic acid and aldehydes. nih.gov

Copper(I) Chloride (CuCl): A one-pot, CuCl-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids provides a mild route to 2-substituted benzoxazinones. nih.gov

Palladium (Pd) and Gold (Au): Transition metals like palladium and gold have been used in catalytic C-H activation and heteroannulation strategies to form the benzoxazinone ring system. nih.gov

Interestingly, some annulation reactions involving derivatives of this compound have been successfully achieved under catalyst-free conditions , highlighting a move towards more sustainable and simplified synthetic protocols. While specific catalyst loading optimization studies for this compound are not extensively detailed in the searched literature, the principle remains crucial for maximizing turnover frequency and minimizing catalyst waste in these varied synthetic approaches.

Table 3: Overview of Catalysts in Benzoxazinone Synthesis

Chemical Reactivity and Transformations of 2 Methyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring Opening Reactions

The carbon atom at position 4 of the benzoxazinone (B8607429) ring is electrophilic and readily attacked by nucleophiles. This initial attack leads to the cleavage of the acyl-oxygen bond and opening of the heterocyclic ring. The resulting intermediate can then undergo further reactions, often intramolecular cyclization, to form new heterocyclic systems.

The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with various amines is a cornerstone for the synthesis of a wide array of quinazolinone derivatives. tandfonline.comresearchgate.netuomosul.edu.iqnih.govresearchgate.net This transformation involves a nucleophilic attack by the amine on the carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent cyclization to form the thermodynamically more stable quinazolinone ring system.

A general and widely employed method for the synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones involves the reaction of this compound with primary amines. tandfonline.comnih.gov This reaction proceeds through a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzoxazinone ring. This is followed by ring opening and subsequent intramolecular cyclization with the elimination of a water molecule to yield the desired 3-substituted quinazolinone. tandfonline.com The reaction is often carried out in various solvents, including deep eutectic solvents (DES) which can act as both the solvent and a catalyst. tandfonline.com The use of microwave irradiation has also been reported to accelerate the reaction. researchgate.net

A proposed mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the opening of the benzoxazinone ring. This intermediate is stabilized by hydrogen bonding with the solvent. Subsequent elimination of a water molecule and cyclization affords the final 2-methyl-3-substituted-quinazolin-4(3H)-one product. tandfonline.com

Table 1: Examples of Synthesized 2-Methyl-3-substituted Quinazolin-4(3H)-one Derivatives

| Amine Reactant | Resulting Quinazolinone Derivative | Reference |

| Various primary amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |

| Aniline or benzylamine | 2,3-disubstituted quinazolinones | nih.gov |

| Various amines | 2-methyl-quinazoline-4 (3H) -one derivatives (4a–q) | researchgate.net |

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.netuomosul.edu.iqnih.govijcpa.in This reaction typically involves refluxing the benzoxazinone with hydrazine hydrate in a suitable solvent such as ethanol (B145695). nih.govijcpa.in The hydrazine acts as a dinucleophile, attacking the carbonyl carbon and leading to ring opening. Subsequent intramolecular cyclization and elimination of a water molecule afford the 3-amino-2-methylquinazolin-4(3H)-one. nih.gov This intermediate is a valuable synthon for the preparation of a variety of other quinazolinone derivatives. researchgate.netsapub.org

Table 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

| Reactants | Product | Reaction Conditions | Reference |

| This compound, hydrazine hydrate | 3-amino-2-methylquinazolin-4(3H)-one | Ethanol, reflux | nih.govijcpa.in |

| 2-methyl-6-iodo-1,3-benzoxazinone, hydrazine hydrate | 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | Ethanol | uomosul.edu.iq |

Thiazolidinone-fused quinazolinones can be synthesized from 3-amino-2-methylquinazolin-4(3H)-one, which is itself derived from this compound. researchgate.netijcpa.in The synthesis involves the condensation of 3-amino-2-methylquinazolin-4(3H)-one with substituted aromatic aldehydes and thioglycolic acid. ijcpa.in This multi-component reaction leads to the formation of a thiazolidinone ring fused to the quinazolinone core, resulting in derivatives such as 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one. ijcpa.in These compounds are of interest due to their potential biological activities. ijcpa.in

Table 3: Synthesis of Thiazolidinone-Fused Quinazolinones

| Starting Material | Reagents | Product | Reference |

| 3-amino-2-methylquinazolin-4(3H)-one | Substituted aromatic aldehydes, thioglycolic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF) | 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives | ijcpa.in |

The aminolysis of 2-substituted-4H-3,1-benzoxazin-4-ones with ammonium (B1175870) acetate (B1210297), as well as primary and secondary amines, leads to the formation of the corresponding amide derivatives. raco.cat This reaction demonstrates the versatility of the benzoxazinone scaffold in reacting with a range of nitrogen nucleophiles to produce quinazolinone-related structures. raco.cat

As previously detailed in section 3.1.1.2, the reaction of this compound with hydrazine hydrate is a fundamental transformation that yields 3-amino-2-methylquinazolin-4(3H)-one. researchgate.netuomosul.edu.iqnih.govijcpa.in This reaction is typically carried out by refluxing the reactants in ethanol. nih.govijcpa.in The resulting 3-amino derivative serves as a crucial intermediate for the synthesis of a wide variety of more complex quinazolinone structures. researchgate.netsapub.org For instance, it can be further reacted with various electrophiles to introduce different substituents at the 3-amino position. nih.govsapub.org

Reaction with Alcohols (Ethanolysis) to Form N-Acetyl Anthranilates

The ethanolysis of this compound represents a characteristic reaction of this class of compounds with alcohols. This reaction proceeds via the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the oxazinone ring. This attack leads to the cleavage of the acyl-oxygen bond and subsequent opening of the heterocyclic ring.

Under microwave irradiation, the reaction of 2-methyl-4H-3,1-benzoxazin-4-ones with a variety of alcohols has been shown to proceed smoothly, yielding the corresponding N-acetyl-anthranilates. researchgate.net This method provides an efficient route to these ester derivatives.

The general transformation can be represented as follows:

Table 1: Ethanolysis of this compound

| Reactant | Product | Conditions | Yield |

|---|

Reaction with 2-Aminothiophenol (B119425)

The reaction of this compound with 2-aminothiophenol is a significant transformation that leads to the formation of benzothiazole (B30560) derivatives. In this reaction, the nucleophilic amino group of 2-aminothiophenol attacks the carbonyl carbon of the benzoxazinone ring, leading to ring opening and the formation of an intermediate N-acyl derivative. Subsequent intramolecular cyclization, involving the thiol group, and dehydration results in the formation of a 2-substituted benzothiazole.

The expected product from the reaction of this compound with 2-aminothiophenol is 2-(2-aminophenyl)benzothiazole.

Table 2: Reaction with 2-Aminothiophenol

| Reactant 1 | Reactant 2 | Product |

|---|

Reaction with Semicarbazide (B1199961)

The reaction of this compound with semicarbazide leads to the formation of quinazolinone derivatives. The nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of the oxazinone ring, causing the ring to open. This is followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring system. A study on the reaction of a similar compound, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, with semicarbazide in pyridine (B92270) resulted in the corresponding 3-(ureido)quinazolin-4(3H)-one derivative with a 65% yield. bibliomed.org A similar outcome is expected for this compound.

Table 3: Reaction with Semicarbazide

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

Reaction with 2,4-Dinitrophenylhydrazine (B122626) (2,4-DNP)

The reaction of this compound with 2,4-dinitrophenylhydrazine (2,4-DNP) is anticipated to proceed in a manner analogous to its reaction with other hydrazine derivatives. The nucleophilic nitrogen of the 2,4-DNP attacks the carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequent cyclization and dehydration would result in the formation of a 3-(2,4-dinitrophenylamino)-2-methylquinazolin-4(3H)-one. This reaction is a useful method for the derivatization of the benzoxazinone. The reaction with hydrazine hydrate is known to produce 3-amino-2-methylquinazolin-4(3H)-one in high yield (98%). researchgate.net

While specific experimental data for the reaction with 2,4-DNP is not detailed in the provided search results, the formation of a yellow or orange precipitate is a characteristic positive test for carbonyl compounds with Brady's reagent (a solution of 2,4-DNP in methanol (B129727) and sulfuric acid). chemguide.co.uk

Table 4: Reaction with 2,4-Dinitrophenylhydrazine

| Reactant 1 | Reactant 2 | Expected Product |

|---|

Reaction with Hydroxylamine (B1172632) Hydrochloride

The reaction of this compound with hydroxylamine hydrochloride results in the formation of 3-hydroxy-2-substituted-4(3H)-quinazolinone derivatives. In this transformation, the hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring. This leads to the opening of the ring, followed by intramolecular cyclization and dehydration to yield the quinazolinone product.

For instance, the reaction of a 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with hydroxylamine hydrochloride was found to furnish the corresponding 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone.

Table 5: Reaction with Hydroxylamine Hydrochloride

| Reactant 1 | Reactant 2 | Product |

|---|

Reaction with Thiosemicarbazide (B42300)

The reaction of this compound with thiosemicarbazide provides a route to 3-(thioureido)-quinazolin-4(3H)-one derivatives. Similar to other nitrogen nucleophiles, the thiosemicarbazide attacks the carbonyl carbon of the benzoxazinone ring, initiating a ring-opening and subsequent cyclization-dehydration sequence to form the quinazolinone core.

In a specific example, the treatment of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with thiosemicarbazide resulted in the formation of a 3-thiourido-3(4H)-quinazolinone derivative. The reaction of various carboxylic acids with thiosemicarbazide is a known method for the synthesis of 2-amino-1,3,4-thiadiazoles, showcasing the reactivity of the thiosemicarbazide moiety. nih.gov

Table 6: Reaction with Thiosemicarbazide

| Reactant 1 | Reactant 2 | Product |

|---|

Reaction with 2-Aminophenol (B121084) and o-Phenylenediamine (B120857)

The reaction of this compound with bifunctional nucleophiles like 2-aminophenol and o-phenylenediamine leads to the formation of fused heterocyclic systems. The amino group of these reactants initiates the nucleophilic attack on the carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequently, an intramolecular cyclization occurs between the second nucleophilic group (hydroxyl or amino) and the newly formed amide, resulting in the formation of benzoxazole (B165842) or benzimidazole (B57391) moieties, respectively.

Specifically, the treatment of a 2-substituted 4H-3,1-benzoxazin-4-one with 2-aminophenol and/or o-phenylenediamine has been reported to yield the corresponding 3-(benzooxazol-2-yl)propenone and 3-(benzimidazol-2-yl)propenone, respectively.

Table 7: Reaction with 2-Aminophenol and o-Phenylenediamine

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | 2-Aminophenol | 3-(Benzoxazol-2-yl)propenone derivative |

Reactions at the Methyl Group (C2)

The methyl group attached to the C2 position of the benzoxazinone ring possesses a degree of acidity, making it susceptible to reactions, particularly condensation.

A primary strategy for functionalizing the C2-methyl group involves condensation reactions with aromatic aldehydes. This reaction extends the conjugation of the system and leads to the formation of 2-styryl-4H-3,1-benzoxazin-4-one derivatives. For instance, the reaction of this compound with various benzaldehyde (B42025) derivatives can be used to synthesize these styryl compounds. researchgate.net This transformation serves as an important method for creating more complex benzoxazinone structures with modified electronic and biological properties. researchgate.net Another reported reaction involves heating anthranilic acid with excess acetic anhydride (B1165640) in the presence of anhydrous sodium acetate to yield 2-acetonyl benzoxazinone, demonstrating a different mode of functionalization at the C2 position. uomosul.edu.iq

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the benzoxazinone ring can undergo electrophilic aromatic substitution. The outcome of these reactions is directed by the activating effect of the ether oxygen and the deactivating, meta-directing effect of the acyl-amino group.

The bromination of the benzoxazinone core has been studied, though the specific outcomes can vary based on the substrate and reaction conditions. For the related (2H)-1,4-benzoxazin-3(4H)-one system, electrophilic substitution with bromine in glacial acetic acid first yields the 6-bromo derivative, followed by the 6,7-dibromo compound. researchgate.net In the case of 1,2-dihydro-4H-3,1-benzoxazines, bromination has been shown to primarily form 6,8-dibromo derivatives. osi.lv

One study on a complex derivative, 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one, showed that bromination resulted in the opening of the oxazinone ring to afford a dibromo anthranilic acid derivative. raco.cat This suggests that while the benzene ring is susceptible to bromination, the stability of the heterocyclic ring under the reaction conditions is a critical factor.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from simpler precursors. wikipedia.org

While direct 1,3-dipolar cycloaddition involving the C2-N3-C4 system of this compound is not commonly reported, derivatives of the benzoxazinone scaffold can be employed in such reactions to build intricate polyheterocyclic molecules. A notable example involves a derivative containing a chalcone (B49325) moiety. The reaction of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with hydroxylamine hydrochloride does not result in a simple oxime. Instead, it proceeds through a sequence involving the formation of a quinazolinone, which then undergoes an intramolecular 1,3-dipolar cycloaddition. This reaction yields a complex molecule containing both a quinazolinone and an isooxazoline ring, specifically a 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone derivative. raco.cat The formation of the five-membered isooxazoline ring is characteristic of a 1,3-dipolar cycloaddition between the alkene of the chalcone (the dipolarophile) and a nitrile oxide intermediate. raco.catyoutube.com

Role as Precursor in Complex Heterocyclic Synthesis

One of the most significant applications of this compound is its use as a versatile building block for the synthesis of other important heterocyclic systems, particularly quinazolinones and quinolinones. The benzoxazinone ring contains a reactive acylal linkage that is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form new heterocyclic structures. uomosul.edu.iqeg.net

The reaction with nitrogen nucleophiles is a common strategy. For example, condensation of this compound with hydrazine hydrate readily produces 3-amino-2-methylquinazolin-4(3H)-one, a key intermediate for further derivatization. researchgate.netnih.gov Similarly, reactions with primary amines or ammonium acetate lead to the formation of N-substituted quinazolinones. uomosul.edu.iqiiste.org

Furthermore, this compound serves as an effective acylating agent for carbon nucleophiles, such as active methylene (B1212753) compounds. rsc.orgrsc.orgeasetolearn.com In the presence of a base, active methylene compounds attack the C4-carbonyl group, leading to ring opening and the formation of an intermediate N-acetylanthranilic acid derivative. rsc.org This intermediate can then undergo intramolecular condensation to furnish 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are of significant biological importance. rsc.orgresearchgate.net

The following table summarizes key transformations of this compound into other heterocyclic systems.

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | researchgate.net, nih.gov |

| Primary Amines / Ammonium Acetate | 3-Substituted-2-methylquinazolin-4(3H)-ones | iiste.org, uomosul.edu.iq |

| Active Methylene Compounds (e.g., malonates, cyanoacetates) | 3-Substituted-4-hydroxyquinolin-2(1H)-ones | rsc.org, rsc.org |

| p-Phenylenediamine | 3-(4'-aminophenyl) quinazolone derivatives | uomosul.edu.iq |

| Thiosemicarbazide | Thiourido-quinazolinone derivatives | raco.cat |

| 2-Aminophenol | Benzoxazolyl-propenone derivatives (via ring opening/rearrangement) | raco.cat |

Synthesis of Quinazoline (B50416) Derivatives

This compound serves as a pivotal precursor in the synthesis of a variety of quinazoline derivatives, which are of significant interest due to their wide range of biological activities. The transformation of the benzoxazinone core into the quinazolinone skeleton is typically achieved through reactions with nitrogen nucleophiles, leading to the incorporation of a second nitrogen atom into the heterocyclic system.

A primary and extensively utilized method for the synthesis of quinazoline derivatives from this compound involves its reaction with hydrazine hydrate. rsc.orgresearchgate.netuomosul.edu.iq This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening and subsequent intramolecular cyclization to form 3-amino-2-methylquinazolin-4(3H)-one. rsc.orgresearchgate.netnih.gov This intermediate is a versatile building block for further derivatization. For instance, condensation of the 3-amino group with various substituted aromatic aldehydes yields a series of Schiff base derivatives of quinazolin-4(3H)-one. researchgate.netuomosul.edu.iq

Another strategy for synthesizing quinazolinone derivatives involves the direct reaction of this compound with various primary amines. rsc.org Research has shown that these reactions can be efficiently carried out under microwave irradiation, often in solvent-free conditions, which presents a more environmentally friendly approach. rsc.org It has been observed that when reacting with aliphatic amines, the reaction times are generally shorter and the yields are higher compared to reactions with aromatic amines. rsc.org

The following table summarizes representative examples of quinazoline derivatives synthesized from this compound.

| Reactant | Reagent(s) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | Reflux in ethanol |

| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted benzaldehydes | 3-(Substituted-benzylideneamino)-2-methylquinazolin-4(3H)-one (Schiff bases) | Reaction in acetic acid or ethanol |

| This compound | Aliphatic/Aromatic amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Microwave irradiation, solvent-free |

Synthesis of 4-Hydroxyquinolin-2-ones and 4-Hydroxy-1,8-naphthyridin-2-ones

The versatility of this compound extends to its use in the synthesis of other important heterocyclic scaffolds, such as 4-hydroxyquinolin-2-ones and their aza-analogs, 4-hydroxy-1,8-naphthyridin-2-ones. These transformations typically involve reactions with carbon nucleophiles followed by intramolecular rearrangement and cyclization.

A well-established route to 3-substituted 4-hydroxyquinolin-2(1H)-ones involves the C-acylation of active methylene compounds with this compound. rsc.orgjst.go.jp This reaction is conducted under basic conditions, where the active methylene compound, acting as a carbanion, attacks the carbonyl group of the benzoxazinone. This leads to the formation of an open-chain intermediate, which subsequently undergoes cyclization to furnish the 3-substituted 4-hydroxyquinolin-2(1H)-one product. rsc.orgjst.go.jp A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of substituents at the 3-position of the quinolinone ring.

The reactivity of this compound and its pyridine analog, 2-methyl-4H-pyrido[2,3-d] rsc.orguomosul.edu.iqoxazin-4-one, towards carbon nucleophiles has been explored, particularly under microwave irradiation conditions. researchgate.net This methodology has been shown to be highly efficient for producing 4-hydroxyquinolin-2-ones and, notably, 4-hydroxy-1,8-naphthyridin-2-ones in high yields. researchgate.net The synthesis of the 1,8-naphthyridine (B1210474) derivatives proceeds from the corresponding pyridyloxazinone, demonstrating a parallel reactivity pattern to the benzoxazinone parent compound. researchgate.net

The table below details the synthesis of 4-hydroxyquinolin-2-one derivatives using this approach.

| Benzoxazinone Derivative | Active Methylene Compound (Reactant) | Product | Key Transformation |

|---|---|---|---|

| This compound | Ethyl acetoacetate | 3-Acetyl-4-hydroxy-1H-quinolin-2-one | C-acylation followed by cyclization |

| This compound | Diethyl malonate | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C-acylation followed by cyclization |

| This compound | Malononitrile | 3-Cyano-4-hydroxy-1H-quinolin-2-one | C-acylation followed by cyclization |

| 2-Methyl-4H-pyrido[2,3-d] rsc.orguomosul.edu.iqoxazin-4-one | Active methylene compounds | 3-Substituted-4-hydroxy-1,8-naphthyridin-2-ones | C-acylation followed by cyclization |

Spectroscopic and Analytical Characterization of 2 Methyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-4H-3,1-benzoxazin-4-one and its derivatives, ¹H NMR, ¹³C NMR, and advanced NMR techniques like DEPT-135 and 2D NMR are employed for comprehensive structural analysis.

¹H NMR Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and methyl protons. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The methyl protons at the C2 position, being in a different chemical environment, resonate as a sharp singlet in the upfield region.

In a typical ¹H NMR spectrum of this compound in CDCl₃, the following chemical shifts (δ) are observed: a doublet of doublets at approximately 8.29 ppm (J = 7.5, 1.6 Hz), a triplet of doublet of doublets at around 7.78 ppm (J = 8.4, 7.1, 1.6 Hz), a doublet at 7.69 ppm (J = 8.4 Hz), and a triplet of doublet of doublets at 7.48 ppm (J = 8.1, 7.1, 1.2 Hz), all corresponding to the aromatic protons. nih.gov The methyl group (CH₃) protons appear as a singlet at approximately 2.60 ppm. nih.gov

The introduction of substituents on the benzoxazinone (B8607429) ring system leads to predictable changes in the ¹H NMR spectrum. For instance, in 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, the aromatic proton signals are shifted to δ 8.11 (d, J = 8.4 Hz), 7.54 (d, J = 2.0 Hz), and 7.46 (dd, J = 8.4, 2.0 Hz), while the methyl proton signal appears at 2.47 ppm. nih.gov Similarly, for 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one in DMSO-d₆, the aromatic protons are observed at δ 8.00 (d, J = 8.8 Hz), 7.14 (dd, J = 8.8, 2.5 Hz), and 7.05 (d, J = 2.5 Hz). The methoxy (B1213986) group protons give a singlet at 3.91 ppm, and the methyl protons at C2 appear at 2.38 ppm. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives.

| Compound | Aromatic Protons | CH₃ | Other Protons |

|---|---|---|---|

| This compound (in CDCl₃) | 8.29 (dd), 7.78 (ddd), 7.69 (d), 7.48 (ddd) nih.gov | 2.60 (s) nih.gov | - |

| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (in CDCl₃) | 8.11 (d), 7.54 (d), 7.46 (dd) nih.gov | 2.47 (s) nih.gov | - |

| 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (in DMSO-d₆) | 8.00 (d), 7.14 (dd), 7.05 (d) nih.gov | 2.38 (s) nih.gov | 3.91 (s, OCH₃) nih.gov |

¹³C NMR Analysis and Carbon Signal Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, the carbon of the oxazine (B8389632) ring, and the methyl carbon.

For the parent compound in CDCl₃, the carbonyl carbon (C=O) signal appears significantly downfield at approximately δ 164.1 ppm. The other key signals are observed at δ 153.2, 149.4, 134.9, 127.0, 126.5, 126.3, and 120.3 ppm, corresponding to the aromatic and oxazine ring carbons. The methyl carbon gives a signal in the upfield region at around δ 22.2 ppm. nih.gov

Substituents on the aromatic ring also influence the ¹³C NMR chemical shifts. For 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, the carbon signals are found at δ 161.6 (C=O), 158.9, 147.5, 142.9, 129.7, 128.8, 126.3, and 115.1 ppm for the ring carbons, with the methyl carbon at δ 21.4 ppm. nih.gov In the case of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one in DMSO-d₆, the signals are at δ 166.3 (C=O), 161.5, 159.2, 149.0, 130.2, 117.1, 109.5, and 109.1 ppm for the ring carbons, δ 56.5 ppm for the methoxy carbon, and δ 21.5 ppm for the methyl carbon. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives.

| Compound | C=O | Aromatic & Oxazine Carbons | CH₃ | Other Carbons |

|---|---|---|---|---|

| This compound (in CDCl₃) | 164.1 nih.gov | 153.2, 149.4, 134.9, 127.0, 126.5, 126.3, 120.3 nih.gov | 22.2 nih.gov | - |

| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (in CDCl₃) | 161.6 nih.gov | 158.9, 147.5, 142.9, 129.7, 128.8, 126.3, 115.1 nih.gov | 21.4 nih.gov | - |

| 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (in DMSO-d₆) | 166.3 nih.gov | 161.5, 159.2, 149.0, 130.2, 117.1, 109.5, 109.1 nih.gov | 21.5 nih.gov | 56.5 (OCH₃) nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactone ring, which typically appears in the range of 1700-1762 cm⁻¹. Another key feature is the C=N stretching vibration of the oxazine ring, which is usually observed around 1624-1642 cm⁻¹. The C-O-C (ether) stretching vibrations of the oxazine ring also give rise to characteristic bands. Additionally, the aromatic C-H and C=C stretching vibrations are observed in their respective characteristic regions.

For this compound, the IR spectrum shows characteristic peaks at approximately 1700 cm⁻¹ (C=O) and 1624 cm⁻¹ (C=N). nih.gov In the case of 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, these bands are shifted to 1762, 1696, 1642, and 1596 cm⁻¹. nih.gov The IR spectrum of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one displays bands at 2830, 1747, and 1610 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives.

| Compound | C=O Stretch | C=N Stretch | Other Key Bands |

|---|---|---|---|

| This compound | 1700 nih.gov | 1624 nih.gov | - |

| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | 1762, 1696 nih.gov | 1642 nih.gov | 1596 (aromatic C=C) nih.gov |

| 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | 1747 nih.gov | 1610 nih.gov | 2830 (C-H stretch) nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) typically shows a protonated molecular ion peak [M+H]⁺. The calculated m/z for C₉H₇NO₂ is 162.0555, and the experimentally found value is in close agreement, such as 162.0553, confirming the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum provides further structural information. The molecular ion of this compound can undergo characteristic fragmentation pathways, such as the loss of small neutral molecules like CO or CH₃CN, leading to fragment ions that can be used to piece together the structure of the parent molecule.

For substituted derivatives, the mass spectrum will show a corresponding shift in the molecular ion peak. For instance, 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (C₉H₆ClNO₂) has a calculated [M+H]⁺ of 196.0165, with a found value of 196.0166. nih.gov Similarly, 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (C₁₀H₉NO₃) shows a calculated [M+H]⁺ of 192.0661 and a found value of 192.0659. nih.gov The presence of isotopes, such as ³⁵Cl and ³⁷Cl in the chloro-derivative, would result in a characteristic isotopic pattern for the molecular ion peak, providing further evidence for the presence of a chlorine atom.

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 161.16 g/mol . chemicalbook.comsigmaaldrich.com

Under electron impact (EI) mass spectrometry, the molecule undergoes characteristic fragmentation. The analysis of these fragments provides valuable information about the compound's structure. While a detailed fragmentation pattern for this compound is not extensively detailed in the provided search results, the fragmentation of similar benzoxazinone structures often involves the loss of small, stable molecules. For instance, in the mass spectrum of related compounds, fragments corresponding to the loss of moieties like the N-methylpiperidine group or the indoloyl moiety are commonly observed. researchgate.netresearchgate.net High-resolution mass spectrometry (HR-MS) can be employed for the precise determination of the mass of molecular ions and fragments, further confirming the elemental composition of the fragments. researchgate.netresearchgate.net

Table 1: Molecular Information for this compound

| Property | Value |

| Molecular Formula | C₉H₇NO₂ chemicalbook.com |

| Molecular Weight | 161.16 g/mol chemicalbook.comsigmaaldrich.com |

| CAS Number | 525-76-8 chemicalbook.comsigmaaldrich.com |

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. Oxygen (O) is typically determined by difference. This analysis is essential for verifying the empirical formula of a newly synthesized compound. For this compound (C₉H₇NO₂), the theoretical elemental composition can be calculated and compared with experimental values to confirm the purity of the sample.

For a related derivative, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one (C₁₇H₁₀N₂O₄), the calculated elemental analysis was C, 66.67%; H, 3.26%; N, 9.15%; O, 20.91%. The experimental findings were C, 66.61%; H, 3.29%; N, 9.10%; O, 20.99%, which closely matched the theoretical values. mdpi.com

Table 2: Theoretical vs. Found Elemental Analysis for a Benzoxazinone Derivative

| Element | Theoretical % | Found % |

| Carbon (C) | 66.67 | 66.61 |

| Hydrogen (H) | 3.26 | 3.29 |

| Nitrogen (N) | 9.15 | 9.10 |

| Oxygen (O) | 20.91 | 20.99 |

Chromatographic Techniques for Purity and Identification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to assess the purity of a compound. For this compound, TLC is commonly employed during its synthesis. chemicalbook.comchemicalbook.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system.

Different solvent systems can be used for the TLC analysis of this compound. For example, a mixture of ethyl acetate (B1210297) and n-hexane (1:1 v/v) or (1:2 v/v) has been reported. chemicalbook.com In the latter system, an Rf value of 0.3 was observed. chemicalbook.com

Table 3: TLC Data for this compound

| Solvent System (v/v) | Rf Value |

| Ethyl Acetate : n-Hexane (1:1) | Not specified |

| Ethyl Acetate : Hexane (1:2) | 0.3 chemicalbook.com |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of compounds in complex mixtures.

LC/MS methods have been developed for the analysis of benzoxazinoids, a class of compounds that includes this compound. dtu.dk These methods often utilize reverse-phase chromatography with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. dtu.dksielc.com The mass spectrometer can be operated in various modes, such as full scan or selected ion monitoring, to detect and identify the target compounds and their derivatives. dtu.dk For instance, a study on benzoxazinoids from Acanthus mollis L. roots employed an Agilent 1260 HPLC system coupled to a 4500 QTrap from Sciex, using a Synergi Polar-RP chromatographic column. dtu.dk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. While specific crystallographic data for this compound is not extensively reported in the reviewed literature, studies on its derivatives, particularly at the 2-position, offer significant insights into the solid-state conformation and packing of the 4H-3,1-benzoxazin-4-one core.

Detailed crystallographic analyses have been performed on various derivatives, revealing key structural features. For instance, the crystal structure of 2-Phenyl-4H-3,1-benzoxazin-4-one has been determined, providing a valuable model for understanding the planarity and intermolecular forces within this class of compounds. researchgate.netnih.gov

In a study of 2-Phenyl-4H-3,1-benzoxazin-4-one, the molecule was found to be nearly planar. nih.gov The dihedral angle between the phenyl ring at the 2-position and the benzoxazinone moiety is minimal, suggesting a high degree of conjugation. researchgate.netnih.gov The crystal packing is primarily stabilized by weak intermolecular C-H···O interactions and π-π stacking interactions. researchgate.netnih.gov These non-covalent interactions are fundamental in dictating the supramolecular architecture of these compounds in the solid state.

The solid-state structure of other benzoxazine (B1645224) derivatives, such as those of 1,4-benzoxazines, also highlights the importance of hydrogen bonding and π-π interactions in stabilizing the crystal lattice. researchgate.net For example, in some 1,4-benzoxazine derivatives, strong N-H···O hydrogen bonds are observed, playing a crucial role in the molecular assembly. researchgate.net

The investigation of benzoxazine oligomers through solid-state NMR spectroscopy, complemented by DFT calculations, has also provided evidence for helical structures driven by intramolecular hydrogen bonds. nih.gov This suggests that hydrogen bonding is a key factor in determining the conformation of benzoxazine-related structures in the solid state.

Detailed crystallographic data for a representative derivative, 2-Phenyl-4H-3,1-benzoxazin-4-one, is summarized in the table below.

Crystallographic Data for 2-Phenyl-4H-3,1-benzoxazin-4-one

| Parameter | Value |

| Chemical Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3055 (16) |

| b (Å) | 3.8930 (4) |

| c (Å) | 20.445 (2) |

| β (°) | 94.946 (3) |

| Volume (ų) | 1055.1 (2) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data sourced from references researchgate.netnih.gov |

The analysis of such derivatives provides a solid foundation for predicting the likely solid-state behavior of this compound, where similar intermolecular forces would be expected to play a significant role in its crystal packing.

Biological Activities and Mechanistic Studies of 2 Methyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Antimicrobial Activity

Derivatives of benzoxazinone (B8607429) are noted for their broad-spectrum antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains. uomosul.edu.iqresearchgate.net

Antibacterial Activity

Research has shown that 2-Methyl-4H-3,1-benzoxazin-4-one and its related structures possess notable antibacterial capabilities. chemicalbook.com Synthetic derivatives have been tested against a panel of both Gram-positive and Gram-negative bacteria, revealing significant potential for developing new antibacterial agents. researchgate.net

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have been evaluated for their antibacterial effects. researchgate.net One specific derivative, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, demonstrated significant activity against Bacillus subtilis. researchgate.net In contrast, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one showed weak activity against Staphylococcus aureus. researchgate.net Furthermore, a quinazolinone derivative synthesized from this compound, namely 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a highly active antibacterial agent against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.95 μg/mL. researchgate.net The parent compound, this compound, is also known to be effective against Staphylococcus aureus. chemicalbook.com

Table 1: Antibacterial Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | Bacillus subtilis | Significant |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Staphylococcus aureus | Weak |